molecular formula C19H19NO3 B8783010 1-Benzyl-5-methoxy-2-methyl-1h-indol-3-yl)-acetic acid CAS No. 59283-35-1

1-Benzyl-5-methoxy-2-methyl-1h-indol-3-yl)-acetic acid

Cat. No.: B8783010
CAS No.: 59283-35-1
M. Wt: 309.4 g/mol
InChI Key: ZEKCBTQHDTUHRJ-UHFFFAOYSA-N
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Description

1-Benzyl-5-methoxy-2-methyl-1H-indol-3-yl)-acetic acid is an organic compound belonging to the class of indole-3-acetic acid derivatives. These compounds are characterized by an acetic acid moiety linked to the C3 carbon atom of an indole ring. This compound has a molecular formula of C19H19NO3 and a molecular weight of 309.36 g/mol .

Preparation Methods

The synthesis of 1-Benzyl-5-methoxy-2-methyl-1H-indol-3-yl)-acetic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-methoxyindole and benzyl bromide.

    Reaction Conditions: The key steps include alkylation, methylation, and acylation reactions. For instance, the benzylation of 5-methoxyindole can be achieved using benzyl bromide in the presence of a base like potassium carbonate.

    Industrial Production: Industrial production methods may involve optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-Benzyl-5-methoxy-2-methyl-1H-indol-3-yl)-acetic acid undergoes various chemical reactions, including:

Scientific Research Applications

1-Benzyl-5-methoxy-2-methyl-1H-indol-3-yl)-acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including its role as a plant growth regulator due to its structural similarity to indole-3-acetic acid.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer properties.

    Industry: It is used in the development of novel materials and as an intermediate in the production of various chemicals.

Mechanism of Action

The mechanism of action of 1-Benzyl-5-methoxy-2-methyl-1H-indol-3-yl)-acetic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

1-Benzyl-5-methoxy-2-methyl-1H-indol-3-yl)-acetic acid can be compared with other indole-3-acetic acid derivatives:

Properties

CAS No.

59283-35-1

Molecular Formula

C19H19NO3

Molecular Weight

309.4 g/mol

IUPAC Name

2-(1-benzyl-5-methoxy-2-methylindol-3-yl)acetic acid

InChI

InChI=1S/C19H19NO3/c1-13-16(11-19(21)22)17-10-15(23-2)8-9-18(17)20(13)12-14-6-4-3-5-7-14/h3-10H,11-12H2,1-2H3,(H,21,22)

InChI Key

ZEKCBTQHDTUHRJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1CC3=CC=CC=C3)C=CC(=C2)OC)CC(=O)O

Origin of Product

United States

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